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This document provides an in-depth technical overview of the crystal structure of Sifuvirtide
(SFT), a potent HIV-1 fusion inhibitor, in complex with its target, the N-terminal heptad repeat
(NHR) region of the viral glycoprotein gp41. Understanding this complex's three-dimensional
structure is crucial for elucidating Sifuvirtide's mechanism of action and for the rational design
of next-generation HIV fusion inhibitors.

Introduction: HIV-1 Entry and the Role of gp41

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a multi-step process
mediated by the viral envelope glycoprotein (Env) complex, a trimer of gp120 and gp41
heterodimers. The process begins with the gp120 subunit binding to the CD4 receptor on the
target cell surface, which triggers conformational changes exposing a binding site for a
coreceptor (CCR5 or CXCRA4). This coreceptor binding induces a major structural
rearrangement in the gp41 subunit, exposing its hydrophobic fusion peptide, which inserts into
the target cell membrane.

Subsequently, gp41 refolds into a highly stable six-helix bundle (6-HB) structure, also known as
a trimer-of-hairpins. This structure is formed by three N-terminal heptad repeat (NHR) regions
creating a central, parallel coiled-coil, and three C-terminal heptad repeat (CHR) regions
packing in an antiparallel fashion into the grooves of the NHR trimer.[1] The formation of this 6-
HB pulls the viral and cellular membranes into close proximity, driving membrane fusion and
allowing the viral core to enter the cytoplasm.[1]
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Sifuvirtide is a synthetic peptide designed to mimic the CHR region of gp41. It competitively
binds to the NHR region during the pre-hairpin intermediate stage, effectively preventing the
formation of the fusogenic 6-HB and thereby blocking viral entry.[2][3]

Mechanism of Sifuvirtide Inhibition

Sifuvirtide's inhibitory action is a direct interruption of the gp41 conformational changes
required for membrane fusion. By binding with high affinity to the transiently exposed NHR
coiled-caoil, it occupies the binding grooves that would otherwise be engaged by the
endogenous CHR helices. This dominant-negative action stalls the fusion process, preventing
the virus from entering the host cell. The following diagram illustrates this mechanism.
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Mechanism of Sifuvirtide (SFT) action on HIV-1 gp41-mediated fusion.

Crystal Structure of the Sifuvirtide-gp41 Complex

The crystal structure of Sifuvirtide in complex with a model NHR peptide (N36) was solved to
a resolution of 1.7 A, providing atomic-level detail of the interaction.[1] The structure, available
in the Protein Data Bank (PDB) under the accession code 3VIE, reveals a canonical six-helix
bundle.[4][5] In this assembly, three N36 peptides form the central parallel coiled-coil, and three
Sifuvirtide peptides bind in an antiparallel orientation to the hydrophobic grooves on the
surface of the N36 trimer.[1]

The quantitative data from the X-ray diffraction experiment are summarized below.

Parameter Value Reference
PDB ID 3VIE [4]
Resolution (A) 1.70 [1]
Space Group c2 [1]
Unit Cell Dimensions (A) a=97.9, b=56.2, c=58.2 [4]
Unit Cell Angles (°) a=90, =118.9, y=90 [4]

Molecules per Asymmetric Unit 1 (3 SFT chains, 3 N36 chains)  [1]

R-work / R-free 0.201/0.231 [4]

The high-resolution structure fully supports the rational design of Sifuvirtide and highlights the
key interactions responsible for its potent inhibitory activity.

» Helical Conformation: Sifuvirtide adopts a fully helical conformation, which is stabilized by
multiple engineered, intra-chain salt bridges.[1]

« Inter-helical Interactions: The design of Sifuvirtide introduces novel inter-helical salt bridges
and hydrogen bonds that enhance its binding affinity to the NHR trimer compared to
endogenous CHR peptides.[1][4]
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» Hydrophobic Pocket Stabilization: A key feature of the gp41 6-HB is a deep hydrophobic
pocket on the NHR trimer.[6] The Sifuvirtide structure shows that residue Thr-119 serves to
stabilize this critical pocket, contributing to the stability of the complex.[1][4]

o N-terminal Stabilization: An extra serine residue and an acetyl group at the N-terminus of
Sifuvirtide help stabilize the a-helicity of this region.[1][4]

Quantitative Analysis of Sifuvirtide Activity

Sifuvirtide demonstrates potent and broad anti-HIV activity against diverse subtypes and
variants, including those with cross-resistance to first-generation fusion inhibitors like
Enfuvirtide (T20).[1][3]

HIV-1 Strain /
. Type ICs0 (NM) Reference
Variant
Laboratory-adapted
HIV-1 11IB 1.7 [3]
(X4)
Laboratory-adapted
HIV-1 Bal 3.2 [3]
(R5)
Primary Isolate
Subtype B 0.34 [3]
92HT593
Primary Isolate
Subtype A 1.2 [3]
92UG037
Primary Isolate
Subtype C 1.4 [3]
93IN101
T20-Resistant Mutant V38Ain gp4l 115 [3]

Experimental Protocols

The determination of the Sifuvirtide-N36 complex structure involved several key experimental
stages, from peptide preparation to crystallographic analysis.
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Sifuvirtide and the NHR-mimicking peptide N36 were chemically synthesized and purified
using standard solid-phase peptide synthesis and reverse-phase high-performance liquid
chromatography (HPLC). To form the complex, the purified peptides were mixed in equimolar
ratios, dissolved in a denaturing buffer (e.g., 6 M guanidine HCI), and then dialyzed against a
refolding buffer (e.g., phosphate-buffered saline) to allow for the self-assembly of the six-helix
bundle.

The purified Sifuvirtide-N36 complex was concentrated and subjected to crystallization
screening using the hanging-drop vapor-diffusion method. Crystals suitable for X-ray diffraction
were obtained and cryo-protected. Complete diffraction data were collected at a synchrotron
source (beamline PX Il SLS, Villigen, Switzerland) using X-rays with a wavelength of 1.000 A.

[1]

The structure of the Sifuvirtide-N36 complex was solved by the molecular replacement
method using a previously determined HIV-1 gp41 core structure (PDB ID: 1ENV) as a search
model.[1] The initial model was then refined against the collected diffraction data using
crystallographic software packages (e.g., Phaser from the CCP4 suite), involving iterative
cycles of manual model building and automated refinement until the model converged and
agreed with the experimental data.[1]
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Experimental workflow for determining the Sifuvirtide-gp41 complex structure.

Conclusion

The high-resolution crystal structure of Sifuvirtide in complex with the gp41 NHR provides a
definitive structural basis for its potent and broad anti-HIV-1 activity. The detailed molecular
interactions revealed by this structure validate the rational design principles employed in its
development, such as the introduction of stabilizing salt bridges and optimization of interactions
within the conserved hydrophobic pocket.[1] This structural information is invaluable for the
ongoing development of more potent, second-generation fusion inhibitors with improved
pharmacokinetic properties and higher barriers to the development of drug resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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